molecular formula C23H16ClN3O3S B2712231 N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide CAS No. 921853-98-7

N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide

Cat. No.: B2712231
CAS No.: 921853-98-7
M. Wt: 449.91
InChI Key: UZZFUAIVTQPLPQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide is a sophisticated heterocyclic compound designed for advanced agrochemical research and development. This molecule integrates a benzothiazole core, a privileged scaffold in pesticidal chemistry, with a benzofuran system. Recent studies on analogous benzothiazolyl-containing compounds have demonstrated promising insecticidal and acaricidal (miticidal) activities against significant agricultural pests, including the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata) . The structural architecture of this compound, featuring a 4-chloro-substituted benzothiazole ring connected to a 7-methoxy-benzofuran carboxamide via a pyridinylmethyl linker, is engineered to potentially interact with critical biological targets in insects. Research into similar molecules suggests that one potential mechanism of action could involve the modulation of insect ryanodine receptors (RyRs), which are calcium release channels in the central neurons that regulate intracellular calcium ion levels . Uncontrolled activation of these receptors can lead to impaired muscle function and insect mortality, making them a valuable target for modern insecticides . The presence of the chlorobenzothiazole moiety is a key feature, as this heterocyclic system is frequently found in compounds with diverse biological activities and is known to enhance pharmacological properties . This compound is supplied exclusively for research applications, including but not limited to: biological screening for pesticidal activity, structure-activity relationship (SAR) studies in agrochemical discovery, and investigations into the mechanism of action of novel insecticides targeting ryanodine receptors . It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O3S/c1-29-17-8-2-6-15-11-18(30-21(15)17)22(28)27(13-14-5-4-10-25-12-14)23-26-20-16(24)7-3-9-19(20)31-23/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZFUAIVTQPLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide is a complex organic compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments. This article explores the biological activity of this compound, synthesizing findings from various studies to present an authoritative overview.

Chemical Structure and Properties

The molecular formula of this compound is C23H16ClN3O3SC_{23}H_{16}ClN_{3}O_{3}S, with a molecular weight of 449.91 g/mol. The compound features several functional groups, including a benzothiazole moiety, a methoxy group, and a pyridinylmethyl group, which are crucial for its biological activity.

Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are pivotal in the inflammatory response, and their inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation. Molecular docking studies have shown that the compound binds effectively to these enzymes, enhancing its potential as an anti-inflammatory agent.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented, and this compound is no exception. It has been shown to possess cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar benzothiazole derivatives exhibit significant activity against MCF-7 (breast cancer), U-937 (human macrophage), and other cell lines, with GI50_{50} values indicating potent activity .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported that related compounds exhibit IC50_{50} values in the low micromolar range against multiple cancer types, suggesting that this compound may similarly affect cell viability .
  • Molecular Dynamics Simulations : Computational studies have indicated that the structural features of this compound allow for effective interaction with key proteins involved in cancer proliferation pathways .

Comparative Analysis

To understand the unique aspects of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)benzamideContains benzo[d]thiazole and pyridineLacks methoxy group
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-y)benzamideChlorination at different positionVariation in pyridine substitution pattern

This table illustrates how modifications in substituents can significantly influence biological activity and pharmacological profiles.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory conditions. The presence of the methoxy group is believed to enhance its binding affinity to these enzymes, thereby improving its efficacy in reducing inflammation.

Anticonvulsant Activity

Similar compounds with thiazole and pyridine moieties have demonstrated anticonvulsant properties. The structure of this compound may suggest potential activity in modulating neuronal excitability, making it a candidate for further investigation in seizure disorders .

Antitumor Potential

The compound's structural characteristics also position it as a potential antitumor agent. Thiazole-bearing compounds have been explored for their ability to inhibit cancer cell proliferation across various cell lines. Preliminary studies suggest that this compound may exhibit cytotoxicity against specific cancer types, warranting further exploration in cancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its dual N-substituents and hybrid heterocyclic framework. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound N-(4-chlorobenzo[d]thiazol-2-yl), N-(pyridin-3-ylmethyl), 7-methoxy 451.57 Tertiary amide; dual heterocyclic substituents; chloro and methoxy groups
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamides (1a–r) N-aryl (e.g., 4-fluorophenyl, 3-nitrophenyl) 310–380 (estimated) Secondary amides; simpler aryl groups; evaluated for neuroprotective activity
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazol-2-yl, furan-2-carboxamide, 3-methoxybenzyl 371.4 Secondary amide; thiazol and furan core; lacks benzofuran or pyridine moieties

Key Observations

Synthetic Complexity : The target compound requires a multi-step synthesis to introduce its dual N-substituents, unlike the simpler aryl-substituted analogs in , which are synthesized via direct coupling of aryl amines .

Bioactivity Potential: The 7-methoxy-N-aryl derivatives (1a–r) showed antioxidant efficacy (IC₅₀: 10–50 μM in DPPH assays) and neuroprotection in glutamate-induced neuronal cell models . The target compound’s chloro and pyridine groups may enhance blood-brain barrier penetration or target specificity. The thiazol-containing analog () lacks a benzofuran core but shares a carboxamide-thiazol scaffold, often associated with anti-inflammatory or antimicrobial activity .

Physicochemical Properties :

  • The target compound’s higher molecular weight (451.57 vs. 310–380 for 1a–r) and tertiary amide structure may reduce solubility compared to secondary amides but improve metabolic stability.
  • The pyridinylmethyl group could enhance π-π stacking interactions in biological targets, a feature absent in simpler aryl derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via multi-step reactions involving coupling of benzofuran-2-carboxamide derivatives with substituted benzothiazole and pyridine moieties. For example, describes similar compounds synthesized using ethanol as a solvent under reflux, achieving yields of 37–70%. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Catalyst use : Triethylamine or potassium carbonate (as in ) can enhance coupling efficiency.
  • Temperature control : Reflux conditions (70–80°C) balance reaction rate and byproduct minimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming substitution patterns. For instance, reports δ 7.43–8.69 ppm (aromatic protons) and δ 35.7–158.7 ppm (carbonyl and aromatic carbons) in DMSO-d6.
  • IR Spectroscopy : Stretch frequencies for amide C=O (~1650–1680 cm1^{-1}) and benzothiazole C-S (~650 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) observed during the characterization of this compound?

  • Methodology :

  • Comparative analysis : Cross-reference observed shifts with structurally analogous compounds (e.g., ’s benzofuran-2-carboxamide derivatives).
  • Solvent effects : Confirm solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) using databases like PubChem ( ).
  • Dynamic NMR : Use variable-temperature NMR to identify conformational equilibria affecting peak splitting .

Q. What computational methods are recommended for predicting the biological activity of this compound, and how can these be validated experimentally?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). highlights the role of the trifluoromethyl group in enhancing lipophilicity, which can be simulated via docking.
  • QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters of substituents (e.g., 4-chloro, 7-methoxy) to predict IC50_{50} values.
  • Validation : Compare in silico predictions with in vitro assays (e.g., enzyme inhibition in ) .

Q. What strategies are effective in improving the metabolic stability of derivatives of this compound without compromising target binding affinity?

  • Methodology :

  • Bioisosteric replacement : Substitute the pyridin-3-ylmethyl group with metabolically stable moieties (e.g., pyrimidine in ).
  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolically labile sites (e.g., amide bonds).
  • In vitro microsomal assays : Use liver microsomes (human/rat) to quantify metabolic half-life improvements and validate via LC-MS .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

  • Methodology :

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and identify side reactions (e.g., ’s 45% yield for acetamide derivatives).
  • Scale-up adjustments : Pilot small-scale reactions (1–5 mmol) to optimize stoichiometry before scaling (e.g., ’s 125 mmol procedure).
  • Byproduct analysis : Isolate and characterize impurities via column chromatography or recrystallization .

Q. What experimental design principles are critical for SAR studies of this compound’s derivatives?

  • Methodology :

  • Library design : Systematically vary substituents (e.g., 4-chloro → 4-fluoro, 7-methoxy → 7-ethoxy) using parallel synthesis.
  • Control groups : Include parent compound and reference inhibitors (e.g., ’s ML277) in bioassays.
  • Statistical rigor : Apply ANOVA or Student’s t-test to confirm significance of activity changes (p < 0.05) .

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